molecular formula C23H19F3N6O2S B2509821 N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-03-1

N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2509821
M. Wt: 500.5
InChI Key: VBRJNXOBGMRFII-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of triazolopyridazine, a heterocyclic compound that has been the subject of research due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research. The compound likely possesses a core triazolopyridazine structure, which is known to interact with various biological targets. The presence of a trifluoromethylphenyl group suggests potential for increased lipophilicity and possibly metabolic stability, while the benzamide moiety could imply a role in binding to protein targets.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with different core structures. For example, the synthesis of pyrazolopyrimidine and triazolopyrimidine derivatives involves the reaction of an enaminone with amino-substituted heterocycles . Although the exact synthesis of the compound is not detailed, it likely follows a similar pathway, involving the formation of an intermediate that is further functionalized with various substituents, such as the trifluoromethylphenyl group and the benzamide moiety.

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives is characterized by the presence of multiple nitrogen atoms within the heterocyclic rings, which can contribute to the compound's ability to form hydrogen bonds and interact with biological targets. The specific arrangement of atoms within the compound can greatly influence its biological activity and selectivity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activity. For instance, the presence of amino groups can facilitate further chemical modifications or play a crucial role in the interaction with biological targets, such as enzymes or receptors . The thioether linkage in the compound suggests potential for redox reactions or as a point of metabolic vulnerability.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, stability, and ability to cross biological membranes. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and metabolic stability . The benzamide moiety could also influence the compound's solubility and its interaction with proteins.

Scientific Research Applications

Antimicrobial Evaluation

Research has shown the synthesis of derivatives related to the compound, which exhibited pronounced antimicrobial activity. This indicates a potential application in developing antimicrobial agents from its derivatives (Bhuiyan et al., 2006).

Antiproliferative Activity

Another application includes the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showing significant antiproliferative activity, indicating potential in cancer research for inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Synthesis and Biological Activity Evaluation

Further research into synthesizing heterocyclic compounds related to the given compound revealed antibacterial and antifungal activities, suggesting its utility in the development of new antimicrobial agents (Patel & Patel, 2015).

Insecticidal Agents

Additionally, derivatives incorporating the structural motifs of this compound have shown potential as insecticidal agents against agricultural pests, offering another avenue for scientific application (Soliman et al., 2020).

Antiavian Influenza Virus Activity

A novel route to the synthesis of benzamide-based derivatives related to the compound demonstrated remarkable antiavian influenza virus activity, highlighting its potential in antiviral research (Hebishy et al., 2020).

Future Directions

Given its potential applications in scientific research, future studies could focus on exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

N-[2-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N6O2S/c24-23(25,26)16-8-4-5-9-17(16)28-20(33)14-35-21-11-10-18-29-30-19(32(18)31-21)12-13-27-22(34)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRJNXOBGMRFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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